molecular formula C12H12FNO3 B1442854 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63675-02-5

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1442854
CAS No.: 63675-02-5
M. Wt: 237.23 g/mol
InChI Key: UTSIKWMYNNYFSX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agent Development

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their potential in developing new antibacterial agents. These compounds, particularly those with specific substituents, have demonstrated significant antibacterial activity against a range of pathogens. For instance, a study by Bouzard et al. (1992) found that certain derivatives, especially those with 1-(2,4-difluorophenyl) substitution, showed enhanced in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, research by Egawa et al. (1984) revealed that compounds with 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro substitution were more active than existing antibacterial agents, indicating their promise for further biological study (Egawa et al., 1984).

Anticancer and Antimicrobial Activity

Recent research by Kairytė et al. (2022) explored the anticancer and antimicrobial potential of novel 5-oxopyrrolidine derivatives, which were synthesized using 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid as a base. These compounds showed significant activity against A549 cells, a type of lung cancer cell line, and against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid (Kairytė et al., 2022).

Antioxidant Activity

A study by Tumosienė et al. (2019) highlighted the antioxidant properties of certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives exhibited potent antioxidant activities, outperforming well-known antioxidants like ascorbic acid in some assays (Tumosienė et al., 2019).

Synthesis and Characterization of Polyamides

S. Hsiao et al. (1999) conducted a study on the synthesis of new aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorene, which shares structural similarities with this compound. These polyamides exhibited high thermal stability and solubility in organic solvents, making them suitable for industrial applications (Hsiao et al., 1999).

Fluorescence Studies

In 2016, Shi et al. investigated the fluorescence origins of carbon dots with high fluorescence quantum yields. They identified organic fluorophores related to pyrrolidine-carboxylic acids as key components, expanding the understanding of the fluorescence mechanism in these materials (Shi et al., 2016).

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSIKWMYNNYFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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